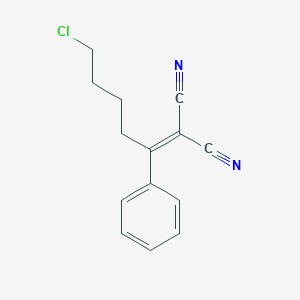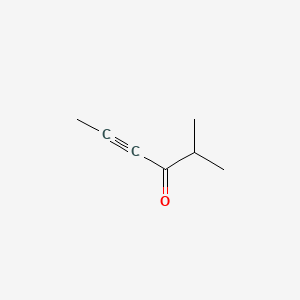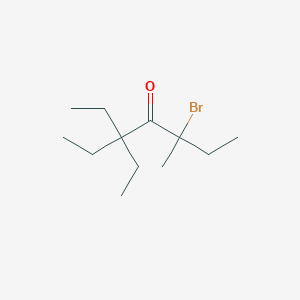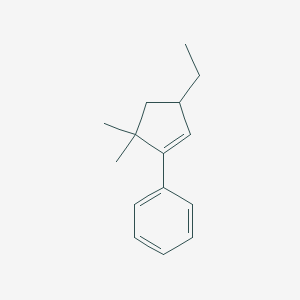![molecular formula C15H24OSi B14638794 Silane, triethyl[[(1Z)-3-phenyl-1-propenyl]oxy]- CAS No. 52341-10-3](/img/structure/B14638794.png)
Silane, triethyl[[(1Z)-3-phenyl-1-propenyl]oxy]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, triethyl[[(1Z)-3-phenyl-1-propenyl]oxy]-: is an organosilicon compound with the molecular formula C15H24OSi . This compound is part of the silane family, which are silicon analogs of alkanes. Silanes are known for their versatility in organic synthesis, particularly as reducing agents and in hydrosilylation reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, triethyl[[(1Z)-3-phenyl-1-propenyl]oxy]- typically involves the reaction of triethylsilane with a suitable precursor. One common method is the hydrosilylation of an alkyne or alkene with triethylsilane in the presence of a catalyst such as platinum or rhodium. The reaction conditions often include:
Temperature: Room temperature to 100°C
Solvent: Toluene or dichloromethane
Catalyst: Platinum or rhodium complexes
Industrial Production Methods
In industrial settings, the production of Silane, triethyl[[(1Z)-3-phenyl-1-propenyl]oxy]- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of automated systems also minimizes human error and increases efficiency.
化学反応の分析
Types of Reactions
Reduction: Silane, triethyl[[(1Z)-3-phenyl-1-propenyl]oxy]- can act as a reducing agent, transferring hydrogen to other molecules.
Hydrosilylation: This compound can add across double or triple bonds in the presence of a catalyst.
Substitution: It can undergo substitution reactions where the triethylsilyl group is replaced by other functional groups.
Common Reagents and Conditions
Catalysts: Platinum, rhodium, and boron-based catalysts
Solvents: Toluene, dichloromethane, and hexane
Major Products
Hydrosilylation: Produces silyl ethers or silanes
Reduction: Produces alkanes or alcohols
Substitution: Produces various organosilicon compounds
科学的研究の応用
Chemistry
In chemistry, Silane, triethyl[[(1Z)-3-phenyl-1-propenyl]oxy]- is used as a reducing agent and in hydrosilylation reactions. It is particularly useful in the synthesis of complex organic molecules where selective reduction is required.
Biology and Medicine
In biological and medical research, this compound is used in the synthesis of bioactive molecules and pharmaceuticals. Its ability to selectively reduce functional groups makes it valuable in the preparation of drug candidates.
Industry
In industrial applications, Silane, triethyl[[(1Z)-3-phenyl-1-propenyl]oxy]- is used in the production of silicone-based materials, coatings, and adhesives. Its reactivity with various substrates makes it a versatile component in manufacturing processes.
作用機序
The mechanism of action of Silane, triethyl[[(1Z)-3-phenyl-1-propenyl]oxy]- involves the transfer of hydrogen atoms to other molecules. This process is facilitated by the presence of a catalyst, which activates the silane and allows it to donate hydrogen. The molecular targets and pathways involved depend on the specific reaction and the functional groups present in the substrate.
類似化合物との比較
Similar Compounds
Triethylsilane: A simpler analog used primarily as a reducing agent.
Phenylsilane: Another silane used in hydrosilylation reactions.
Diphenylsilane: Known for its use in selective reductions.
Uniqueness
Silane, triethyl[[(1Z)-3-phenyl-1-propenyl]oxy]- is unique due to its specific structure, which combines the reactivity of triethylsilane with the functionalization provided by the phenyl and propenyl groups. This makes it particularly useful in selective organic transformations and the synthesis of complex molecules.
特性
CAS番号 |
52341-10-3 |
|---|---|
分子式 |
C15H24OSi |
分子量 |
248.43 g/mol |
IUPAC名 |
triethyl(3-phenylprop-1-enoxy)silane |
InChI |
InChI=1S/C15H24OSi/c1-4-17(5-2,6-3)16-14-10-13-15-11-8-7-9-12-15/h7-12,14H,4-6,13H2,1-3H3 |
InChIキー |
MMICWUZOQMBICQ-UHFFFAOYSA-N |
正規SMILES |
CC[Si](CC)(CC)OC=CCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


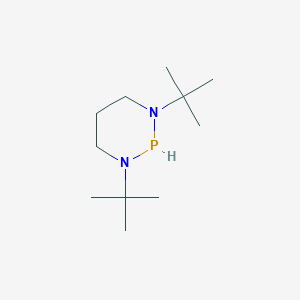
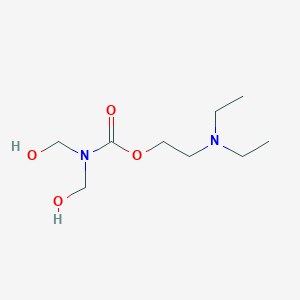
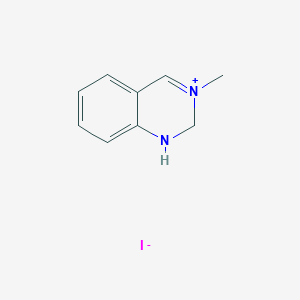
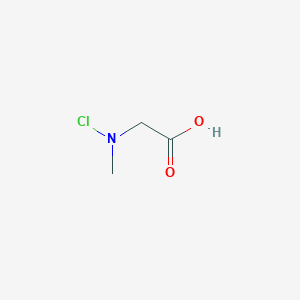
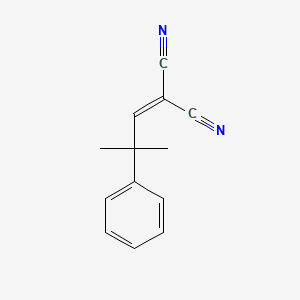
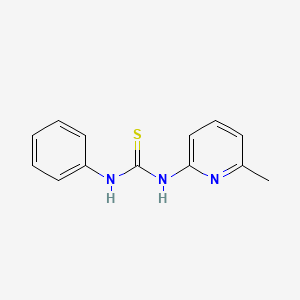
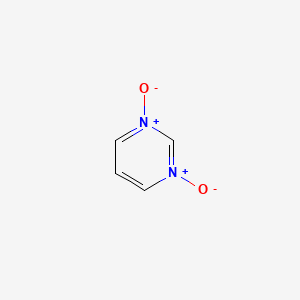
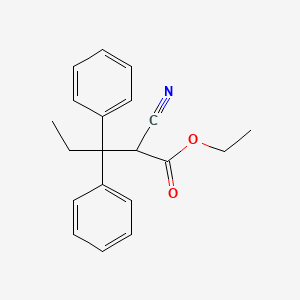
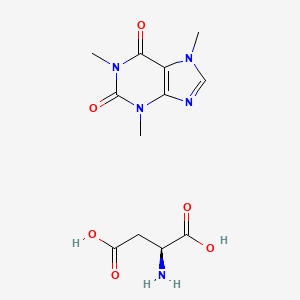
![3-Methoxy-1,5-dimethyl-7-methylidene-3-borabicyclo[3.3.1]nonane](/img/structure/B14638769.png)
